3,5-Diamino-2,6-dicyanopyrazine

Description

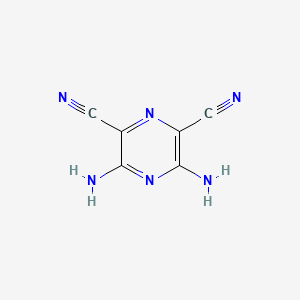

3,5-Diamino-2,6-dicyanopyrazine (C₆H₄N₆) is a heterocyclic compound featuring a pyrazine core substituted with two amino (–NH₂) and two cyano (–CN) groups at the 3,5- and 2,6-positions, respectively. It has been identified as a bioactive compound in methanolic extracts of Staphylococcus aureus via GC-MS analysis . Its synthesis typically involves diaminomaleonitrile (DAMN) derivatives as precursors, which undergo cyclization and functionalization to yield pyrazines with amino and cyano substituents . Unlike nitro-substituted pyrazines (e.g., LLM-105), this compound’s cyano groups confer distinct electronic properties, making it relevant in pharmaceutical and materials chemistry.

Properties

Molecular Formula |

C6H4N6 |

|---|---|

Molecular Weight |

160.14 g/mol |

IUPAC Name |

3,5-diaminopyrazine-2,6-dicarbonitrile |

InChI |

InChI=1S/C6H4N6/c7-1-3-5(9)12-6(10)4(2-8)11-3/h(H4,9,10,12) |

InChI Key |

YYRZHBNPCYGDJD-UHFFFAOYSA-N |

SMILES |

C(#N)C1=C(N=C(C(=N1)C#N)N)N |

Canonical SMILES |

C(#N)C1=C(N=C(C(=N1)C#N)N)N |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Diuretic Intermediates

DADCP is primarily recognized for its utility in synthesizing diuretic agents. The compound can be hydrolyzed to produce 3,5-diaminopyrazinoic acid, which serves as a precursor for known diuretics like methyl 3,5-diaminopyrazinoate. This transformation involves converting cyano groups into carbamoyl groups, enhancing the compound's pharmacological properties .

Curing Agents

In addition to its role in drug synthesis, DADCP is utilized as a curing agent for epoxy resins. The compound's ability to form stable cross-links under heat makes it valuable in creating durable materials used in various industrial applications .

Material Science Applications

Fluorescent Dyes

DADCP derivatives have been studied for their fluorescent properties. For instance, 2,5-diamino-3,6-dicyanopyrazine has been identified as a novel fluorescent dye suitable for optoelectronic applications. These dyes exhibit intense fluorescence and can be employed in sensors and imaging technologies .

Polymer Chemistry

The incorporation of DADCP into polymer matrices enhances the mechanical and thermal properties of the resulting materials. Its unique structure allows for the development of polymers with improved performance characteristics suitable for advanced applications .

Chemical Synthesis Applications

Precursor for Other Compounds

DADCP serves as an essential starting material for synthesizing various pyrazine derivatives. The amino and cyano functionalities allow for further chemical modifications, leading to a wide array of derivatives that can be tailored for specific applications in agriculture and pharmaceuticals .

Case Study 1: Synthesis of Diuretic Intermediates

A study detailed the hydrolysis of DADCP to produce 3,5-diaminopyrazinoic acid. This process involved treating DADCP with sodium hydroxide under reflux conditions, resulting in high yields of the desired product. The study highlighted the efficiency of DADCP as a precursor in pharmaceutical synthesis .

Case Study 2: Fluorescent Properties

Research into the solid-state fluorescence properties of DADCP derivatives revealed their potential use in optoelectronic devices. The study indicated that while DADCP itself is non-emissive in solid form, its derivatives exhibited significant fluorescence when dissolved, suggesting applications in light-emitting devices .

Comparison with Similar Compounds

LLM-105 (2,6-Diamino-3,5-dinitropyrazine-1-oxide)

- Structure: Contains amino (–NH₂) and nitro (–NO₂) groups on a pyrazine ring, with an N-oxide group.

- Applications : High-performance insensitive explosive with energy content ~85% of HMX and insensitivity approaching TATB .

- Thermal Stability : Stable up to 240°C; decomposes at 260°C .

- Sensitivity : Impact sensitivity close to TATB (H₅₀ > 320 cm) .

- Synthesis: Multi-step process from 2,6-dichloropyrazine or iminodiacetonitrile, yielding ~36% overall .

DADNPO (3,5-Diamino-2,6-dinitropyridine-N-oxide)

5-Nitro-1,2,4-triazol-3-one (NTO)

3,4-Diaminofurazan (DAF)

- Structure: Furazan (1,2,5-oxadiazole) with amino groups.

- Applications : Emerging explosive with moderate sensitivity .

Comparative Analysis

Table 1: Key Properties of 3,5-Diamino-2,6-dicyanopyrazine and Analogues

Thermal and Chemical Stability

Energetic Performance

- LLM-105’s detonation velocity (8.1 km/s) and pressure (29 GPa) approach HMX levels, outperforming TATB .

- DADNPO’s energy output matches HNS, suitable for deep-well applications .

- This compound lacks energetic applications due to its bioactive role .

Research Findings and Innovations

- LLM-105: Theoretical studies reveal its thermal decomposition initiates via C–NO₂ bond cleavage above 580 K, with reversible H-transfer mechanisms buffering sensitivity at lower temperatures .

- This compound: Potential in fluorescent dyes (e.g., 2,5-Diamino-3,6-dicyanopyrazine derivatives) due to strong π-conjugation from cyano groups .

- DADNPO : Outperforms HNS in thermal resistance, enabling use in extreme environments .

Preparation Methods

Method 1: Cyclocondensation of Diiminosuccinonitrile and Diaminomaleonitrile

The most well-documented synthesis involves the cyclocondensation of diiminosuccinonitrile (C₄N₄) and diaminomaleonitrile (C₄H₄N₄) in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. This method proceeds via a two-step mechanism:

- Formation of Tetracyanopyrazine : Diiminosuccinonitrile reacts with diaminomaleonitrile under anhydrous conditions in tetrahydrofuran (THF), facilitated by PTSA. The reaction generates tetracyanopyrazine (C₆N₆), a tetracyclic intermediate.

- Selective Ammonia Displacement : Tetracyanopyrazine undergoes ammonolysis, where two cyano groups are replaced by amino groups to yield the target compound.

Reaction Conditions

- Solvent : Tetrahydrofuran (THF) under nitrogen atmosphere.

- Catalyst : p-Toluenesulfonic acid monohydrate (0.800 mol per 0.376 mol diiminosuccinonitrile).

- Temperature : 45°C for 72 hours.

- Yield : 25.4% after silica gel chromatography.

Key Data

| Parameter | Value |

|---|---|

| Starting Material | Diiminosuccinonitrile (40 g) |

| Catalyst | PTSA (152 g) |

| Reaction Time | 72 hours |

| Product | Tetracyanopyrazine (8.47 g) |

| Final Yield | 25.4% |

This method prioritizes scalability but requires stringent anhydrous conditions and prolonged reaction times. The use of THF ensures solubility of intermediates, while PTSA facilitates proton transfer during cyclization.

Reaction Conditions and Optimization

Solvent and Catalytic Effects

The choice of solvent profoundly impacts reaction efficiency:

- Tetrahydrofuran (THF) : Ideal for cyclocondensation due to its ability to dissolve both polar and nonpolar intermediates.

- Dimethylformamide (DMF) : Preferred for ammonolysis owing to its high boiling point and compatibility with ammonia.

Catalysts such as PTSA lower activation energy by protonating nitrile groups, accelerating cyclization. Neutral or basic conditions favor ammonia displacement by deprotonating intermediates, enhancing nucleophilicity.

Temperature and Time Dependence

- Cyclocondensation : Optimal at 45°C for 72 hours. Higher temperatures (>60°C) promote side reactions, while shorter durations (<48 hours) result in incomplete conversion.

- Ammonolysis : Requires 80–100°C for 6–12 hours. Prolonged heating (>24 hours) degrades the product via over-ammonolysis.

Analytical Characterization

Physicochemical Properties

Spectroscopic Data

- IR Spectroscopy : Peaks at 2,250 cm⁻¹ (C≡N stretch) and 3,400 cm⁻¹ (N-H stretch).

- Mass Spectrometry : Molecular ion peak at m/z 188 (C₆H₄N₆⁺).

Applications and Derivatives

Pharmaceutical Intermediates

This compound serves as a precursor to methyl 3,5-diaminopyrazinoate, a diuretic agent. Hydrolysis of cyano groups yields carbamoyl or carboxyl derivatives, which are further functionalized.

Epoxy Resin Curing

The compound reacts with epoxy resins (e.g., Dow QX-3599) to form crosslinked polymers, enhancing thermal stability. Curing occurs at 120°C within 1 hour, making it suitable for high-performance coatings.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 3,5-diamino-2,6-dicyanopyrazine in biological samples?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) is a robust technique for detecting trace amounts of this compound in complex matrices like bacterial cultures. For instance, GC-MS has been employed to identify this compound in Staphylococcus aureus extracts, leveraging its unique fragmentation pattern and retention time for quantification . High-performance liquid chromatography (HPLC) with UV-Vis detection at 254 nm is also suitable, particularly for purity assessment during synthesis.

Q. How can researchers optimize synthetic yields of this compound?

- Methodology : Refluxing precursors in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) under inert atmospheres improves reaction efficiency. For example, Badie et al. (2014) achieved a 65% yield of a structurally similar triazole derivative by refluxing in DMSO for 18 hours, followed by crystallization in water-ethanol mixtures . Kinetic monitoring using thin-layer chromatography (TLC) or in-situ FTIR helps identify optimal reaction termination points.

Q. What safety protocols are critical during the synthesis of nitrile-containing pyrazines like this compound?

- Methodology : Due to the toxicity of cyanide-containing intermediates, reactions should be conducted in fume hoods with HCN gas detectors. Post-synthesis, residual cyanide must be neutralized using FeSO₄ or NaHCO₃ solutions. Waste streams require treatment with alkaline chlorination before disposal .

Advanced Research Questions

Q. How does this compound’s thermal stability compare to structurally related energetic compounds like LLM-105?

- Methodology : High-pressure diamond anvil cell (DAC) experiments coupled with synchrotron X-ray diffraction can determine phase stability under varied temperatures (e.g., 25–260°C) and pressures (0–10 GPa). LLM-105, a related nitro-pyrazine oxide, retains stability up to 240°C before decomposition, suggesting similar resilience in dicyanopyrazines. Thermal gravimetric analysis (TGA) at heating rates of 5–10°C/min under nitrogen provides decomposition kinetics .

Q. What computational approaches predict the electronic structure and reactivity of this compound?

- Methodology : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess charge-transfer potential. Molecular dynamics (MD) simulations model solvent interactions, particularly with DMSO or ethanol, to guide crystallization protocols . Quantitative structure-property relationship (QSPR) models correlate substituent effects (e.g., amino vs. cyano groups) with solubility and stability .

Q. How can researchers resolve contradictions in experimental data on by-product formation during dicyanopyrazine synthesis?

- Methodology : By-products like parasubstituted cyanomethyl benzoates can arise from competing nucleophilic pathways. Isolation via silica gel chromatography (hexane/ethyl acetate gradients) and characterization using ¹H/¹³C NMR and high-resolution MS (HRMS) clarify reaction mechanisms. For example, sodium hydride-mediated reactions favor pyrazolo[4,3-d]pyrimidines, while DBU promotes ester by-products .

Q. What strategies mitigate decomposition of this compound in aqueous environments?

- Methodology : Buffering solutions at pH 6–8 using phosphate or citrate reduces hydrolysis of the cyano groups. Lyophilization enhances long-term storage stability. Spectroscopic monitoring (UV-Vis at 280 nm) tracks degradation kinetics, while Arrhenius plots extrapolate shelf-life under ambient conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.